molecular formula C20H13BrN2O4S B11524887 6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11524887
M. Wt: 457.3 g/mol
InChI Key: LZISHXBMNGTFHP-UHFFFAOYSA-N
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Description

6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, a thiazole ring, and a chromene core. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.

    Bromination: The chromene derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromene with a thioamide derivative in the presence of a base such as potassium carbonate.

    Amidation: Finally, the methoxyphenyl group is introduced through an amidation reaction with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

    6-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H13BrN2O4S

Molecular Weight

457.3 g/mol

IUPAC Name

6-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H13BrN2O4S/c1-26-14-5-2-11(3-6-14)16-10-28-20(22-16)23-18(24)15-9-12-8-13(21)4-7-17(12)27-19(15)25/h2-10H,1H3,(H,22,23,24)

InChI Key

LZISHXBMNGTFHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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